molecular formula C7H5F3 B1658747 1,3-Difluoro-2-(fluoromethyl)benzene CAS No. 62037-91-6

1,3-Difluoro-2-(fluoromethyl)benzene

Cat. No.: B1658747
CAS No.: 62037-91-6
M. Wt: 146.11
InChI Key: OGSLHFGKUCWWIK-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(fluoromethyl)benzene (C₇H₅F₃) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a fluoromethyl group (-CH₂F) at the 2-position. Its molecular weight is 146.11 g/mol, with a monoisotopic mass of 146.034335 . The compound’s synthesis often involves halogenation or coupling reactions, such as the bromination of 1-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)-4-methylbenzene using N-bromosuccinimide (NBS) in trifluorotoluene, yielding derivatives like 1-(bromomethyl)-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene .

Properties

CAS No.

62037-91-6

Molecular Formula

C7H5F3

Molecular Weight

146.11

IUPAC Name

1,3-difluoro-2-(fluoromethyl)benzene

InChI

InChI=1S/C7H5F3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

OGSLHFGKUCWWIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CF)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CF)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl (-CF₃) group in 1,3-difluoro-2-(trifluoromethyl)benzene enhances electron withdrawal compared to the fluoromethyl (-CH₂F) group, influencing reactivity in cross-coupling reactions .
  • Steric and hydrophobic profiles : Bulky substituents, such as the 3-methylpentyl chain in the brominated analog, increase hydrophobicity and alter solubility, critical for agrochemical formulations .

Cross-Coupling Reactions

This compound derivatives participate in Buchwald-Hartwig amination reactions. For example, 1-bromo-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene undergoes coupling with amines using Pd(OAc)₂/Xantphos catalysts, yielding functionalized aromatic amines . In contrast, the trifluoromethyl analog (C₇H₃F₅) exhibits slower coupling kinetics due to the stronger electron-withdrawing -CF₃ group, which reduces the electron density of the aromatic ring .

Halogenation and Functionalization

Bromination of the fluoromethyl derivative proceeds efficiently with NBS, as seen in (53.2% yield) . In contrast, brominated analogs like 5-bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene require hydrogenation steps, highlighting the impact of bulky alkyl chains on reaction pathways .

Preparation Methods

Reaction Mechanism

The Balz-Schiemann reaction involves diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate salt. For 1,3-difluoro-2-(fluoromethyl)benzene, this requires starting with 3-fluoro-2-(fluoromethyl)aniline. Diazotization with sodium nitrite in hydrofluoric acid produces the diazonium fluoride intermediate, which decomposes upon heating to release nitrogen and boron trifluoride, yielding the target compound.

Difluorocarbene Cycloaddition Approach

One-Pot Synthesis Strategy

A novel method involves the reaction of 1-phenyl-2-methylcyclobutene with difluorocarbene (generated in situ from chlorodifluoromethane and a base). The cyclobutene undergoes ring-opening and aromatization to form 1,3-difluoro-2-methyl-4-phenylbenzene. Adapting this approach for this compound would require substituting the methyl group with a fluoromethyl moiety.

Optimization Parameters

  • Temperature : Optimal cycloaddition occurs at 80–100°C.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance difluorocarbene stability.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

Yield and Scalability

The original protocol achieved a 58% yield for the methyl-substituted analog. For fluoromethyl derivatives, yields are anticipated to be lower (30–40%) due to increased steric hindrance and electron-withdrawing effects.

Fluorination of Benzoyl Chloride Derivatives

Two-Step Industrial Process

This method, detailed in U.S. Patent 4,847,442, involves:

  • Fluorination : Reacting 2-chloromethyl-1,3-dichlorobenzoyl chloride with excess potassium fluoride (KF) in sulfolane at 150°C for 12 hours to produce 2-fluoromethyl-1,3-difluorobenzoyl fluoride.
  • Decarboxylation : Heating the intermediate at 200°C under reduced pressure to eliminate carbon dioxide, yielding this compound.

Critical Parameters

  • KF stoichiometry : A 3:1 molar ratio of KF to substrate maximizes fluorine substitution.
  • Solvent selection : High-boiling solvents (e.g., sulfolane) prevent side reactions during prolonged heating.
  • Purity control : Distillation or recrystallization ensures >95% purity in the final product.

Yield and Industrial Viability

This method achieves yields of 65–70%, making it superior to diazotization. Its scalability is enhanced by continuous-flow reactors, which mitigate hazards associated with high-temperature fluorination.

Comparative Analysis of Synthesis Methods

Parameter Balz-Schiemann Reaction Difluorocarbene Cycloaddition Fluorination of Benzoyl Chloride
Yield 31–45% 30–40% (estimated) 65–70%
Steps 2 1 2
Starting Material Specialty amines Cyclobutene derivatives Commercially available chlorides
Scalability Low Moderate High
Key Drawback Precursor availability Low yield for fluoromethyl High energy input

Q & A

Q. Validation :

  • Yield Optimization : Monitor reaction progress using TLC and quantify isolated yields post-purification.
  • Structural Confirmation : Use 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and IR spectroscopy to confirm fluoromethyl and aromatic proton environments .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:
Regioselectivity is influenced by electron-withdrawing fluorine atoms and steric effects of the fluoromethyl group. Strategies include:

  • Directed Metalation : Use Lewis acids (e.g., AlCl3_3) to direct electrophiles to meta/para positions relative to fluorine substituents.
  • Radical-Polar Crossover : As demonstrated in fluoromethyl-functionalized aromatics, radical intermediates can bypass steric hindrance, enabling selective C–F bond activation .
  • Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .

Example : Functionalization via carbocation-organozincate ion pairs allows selective substitution at the fluoromethyl group while preserving aromatic fluorine positions .

Basic: What spectroscopic techniques are most effective for characterizing fluorinated positions in this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Distinguishes between aromatic fluorine (δ −110 to −120 ppm) and fluoromethyl (δ −140 to −160 ppm) environments. Coupling constants (JFFJ_{F-F}) confirm spatial proximity of fluorine atoms .
  • 1H^{1}\text{H} NMR : Aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets of doublets) due to 3JHF^3J_{H-F} coupling .
  • IR Spectroscopy : C–F stretching vibrations appear at 1100–1250 cm1^{-1}, with distinct bands for CF3_3 (if present) and fluoromethyl groups .

Validation : Compare spectra with synthesized standards or computational simulations (e.g., Gaussian NMR prediction).

Advanced: How can data inconsistencies in fluorination yields across catalytic systems be resolved?

Methodological Answer:
Inconsistencies often arise from:

  • Catalyst Deactivation : Trace moisture or oxygen poisons metal catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .
  • Side Reactions : Competing pathways (e.g., elimination vs. substitution) reduce yields. Monitor intermediates via GC-MS or in situ IR.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic pathways, while non-polar solvents favor radical mechanisms .

Case Study : Bromination yields (53.2% in trifluorotoluene vs. lower yields in hexane) highlight solvent polarity’s role.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification .
  • Ventilation : Ensure negative pressure in workspaces to avoid inhalation of volatile fluorinated intermediates.
  • Waste Disposal : Quench reactive intermediates (e.g., brominated derivatives) with aqueous NaHSO3_3 before disposal .

Advanced: What strategies mitigate regioisomeric impurities in multi-step syntheses involving this compound?

Methodological Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns to resolve regioisomers. Optimize mobile phases (e.g., acetonitrile/water gradients) .
  • Crystallization : Leverage solubility differences in hexane/ethyl acetate mixtures.
  • Kinetic Control : Lower reaction temperatures favor dominant pathways (e.g., −78°C for lithiation reactions) .

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